molecular formula C8H7BrF2 B2701891 1-(1-Bromoethyl)-2,3-difluorobenzene CAS No. 1694857-76-5

1-(1-Bromoethyl)-2,3-difluorobenzene

Cat. No. B2701891
CAS RN: 1694857-76-5
M. Wt: 221.045
InChI Key: MPDCMBDWJQOKID-UHFFFAOYSA-N
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Description

Bromoethylbenzene is a type of organic compound that belongs to the class of halogenated hydrocarbons . It has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The synthesis of bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .


Molecular Structure Analysis

Bromoethylbenzene has a molecular formula of C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached .


Chemical Reactions Analysis

Bromoethylbenzene can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group . For example, it can participate in nucleophilic substitution reactions, elimination reactions, and coupling reactions .


Physical And Chemical Properties Analysis

Bromoethylbenzene is a liquid at room temperature . It has a density of 1.356 g/mL at 25 °C and a boiling point of 94 °C/16 mmHg . The refractive index is 1.56 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bromoethylbenzene in chemical reactions often involves the departure of the bromine atom to form a carbocation, which can then react with nucleophiles .

Safety and Hazards

Bromoethylbenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its vapors, and contact with skin and eyes .

Future Directions

The future directions for bromoethylbenzene could involve its use in the synthesis of more complex organic compounds. Its reactivity and the presence of the bromine atom make it a versatile reagent in organic synthesis .

properties

IUPAC Name

1-(1-bromoethyl)-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDCMBDWJQOKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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